molecular formula C8H14N2S B1531221 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine CAS No. 1258650-61-1

4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B1531221
CAS No.: 1258650-61-1
M. Wt: 170.28 g/mol
InChI Key: ALTAXXCEOOIOEX-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound featuring a thiazole heterocycle, a structure of significant interest in medicinal and agrochemical research. The thiazole core is a common pharmacophore found in a range of bioactive molecules and is known for its ability to interact with various biological targets . Specifically, the 2-aminothiazole scaffold is a privileged structure in drug discovery. Recent studies on novel thiazole–amino acid hybrid derivatives have demonstrated that this core structure can exhibit potent cytotoxicity against several human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, highlighting its value in the development of new anticancer agents . The specific substitution pattern on this molecule—with a butan-2-yl group at the 4-position and a methyl group on the exocyclic nitrogen—provides a key intermediate for researchers to explore structure-activity relationships (SAR). This allows for the investigation of how hydrophobic side chains influence the molecule's physicochemical properties and its interaction with enzymes or receptors . This product is intended for research purposes only, such as in chemical synthesis, analytical reference standards, and investigative biology studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-butan-2-yl-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-4-6(2)7-5-11-8(9-3)10-7/h5-6H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTAXXCEOOIOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258785
Record name 2-Thiazolamine, N-methyl-4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-61-1
Record name 2-Thiazolamine, N-methyl-4-(1-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, N-methyl-4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine

General Synthetic Strategy

The synthesis of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine typically involves:

  • Construction of the 1,3-thiazole ring core.
  • Introduction of the butan-2-yl substituent at the 4-position.
  • N-methylation of the thiazol-2-amine moiety.

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen sources. Subsequent alkylation or substitution reactions introduce the butan-2-yl group, and selective N-methylation can be achieved via methylating agents under controlled conditions.

Key Synthetic Routes

Cyclization of α-Haloketones with Thiourea

A classical approach involves reacting an α-haloketone bearing the butan-2-yl side chain with thiourea to form the thiazole ring:

  • Step 1: Preparation of 4-(butan-2-yl)-2-bromoacetophenone or equivalent α-haloketone intermediate.
  • Step 2: Nucleophilic attack by thiourea on the α-haloketone, followed by cyclization to yield 4-(butan-2-yl)-1,3-thiazol-2-amine.
  • Step 3: N-methylation of the amino group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

This method is favored for its straightforwardness and moderate to good yields.

One-Pot Multicomponent Reactions Using Amines and Elemental Sulfur

Recent advances have demonstrated catalyst- and additive-free one-pot syntheses of substituted thiazoles from aliphatic amines, aromatic amines, and elemental sulfur in solvents like DMSO at elevated temperatures (~140 °C). This approach involves:

  • Formation of imine intermediates from amines.
  • Reaction with elemental sulfur leading to C–S and C–N bond formations.
  • Cyclization to yield thiazole derivatives.

Although this method is reported for benzothiazoles, it is adaptable for 1,3-thiazole derivatives with appropriate substrate selection.

Experimental Conditions and Optimization

From related literature on thiazole synthesis, the following conditions are notable:

Parameter Typical Conditions Notes
Solvent Dimethyl sulfoxide (DMSO) Acts also as oxidant in some reactions
Temperature 120–140 °C Higher temperatures favor cyclization
Reaction Time 12–24 hours Ensures completion of multistep process
Atmosphere Nitrogen or inert gas Prevents oxidation side reactions
Reagents Ratio Amine: Sulfur: α-haloketone ~ 2:3:1 Optimized for yield and purity

Representative Data Table from Analogous Benzothiazole Synthesis

Entry Sulfur Equiv. Solvent Yield (%) Notes
1 3 DMSO 83 Standard condition
2 3 DMF 14 Lower yield
3 3 NMP 38 Moderate yield
4 2 DMSO 64 Reduced sulfur lowers yield
5 3 DMSO 90 Optimized amine and sulfur ratio

Note: Data adapted from catalyst- and additive-free synthesis of 2-substituted benzothiazoles, which shares mechanistic similarities with 1,3-thiazole synthesis.

Mechanistic Insights

The formation of the thiazole ring involves:

  • Initial formation of imine intermediates from amines.
  • Electrophilic attack of elemental sulfur on the imine or related intermediates.
  • Intramolecular nucleophilic cyclization to form the thiazole ring.
  • Oxidative aromatization facilitated by DMSO or other oxidants.

This multistep process proceeds without the need for metal catalysts or additives, making it environmentally friendly and scalable.

Research Findings and Practical Considerations

  • The reaction tolerates various amine substrates, including aliphatic and aromatic amines, with electron-donating groups generally enhancing yields.
  • Steric hindrance at substitution sites has limited impact on reaction efficiency.
  • Scale-up experiments (e.g., 5 mmol scale) have demonstrated good yields (~80%), indicating potential for industrial application.
  • Absence of elemental sulfur or replacement of DMSO with non-oxidizing solvents results in no product formation, underscoring the critical role of these components.

Summary of Preparation Method

Step Reagents/Conditions Outcome
1 α-Haloketone with butan-2-yl side chain + thiourea Cyclization to 4-(butan-2-yl)-1,3-thiazol-2-amine
2 N-methylation with methyl iodide, base Formation of N-methyl derivative
Alternative One-pot reaction: aliphatic amine + elemental sulfur + DMSO, 140 °C, N2 Direct synthesis of substituted thiazolamine

This comprehensive overview synthesizes current knowledge and experimental data on preparation methods for 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine, highlighting classical and modern synthetic routes, reaction conditions, mechanistic pathways, and practical insights. The outlined methods serve as a robust foundation for further experimental design and optimization in research and industrial contexts.

Biological Activity

4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine is a thiazole derivative with a molecular formula of C₈H₁₄N₂S and a molecular weight of 170.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring, characterized by the presence of sulfur and nitrogen, contributes to the unique chemical properties and biological activities of this compound.

The compound's structure includes a butan-2-yl group and a methyl group attached to the nitrogen atom of the thiazole ring. The synthesis of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine can be achieved through various methods, including nucleophilic substitution reactions involving thiazole derivatives and appropriate alkylating agents .

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine, exhibit significant antimicrobial properties. A comparative analysis with other thiazole derivatives shows that this compound may possess selective activity against Gram-positive bacteria. For instance, derivatives similar to 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine have demonstrated minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) comparable to standard antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Activity Type
4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amineTBDAntibacterial
4-(methyl)-N-methylthiazol-2-amines32–64Antimicrobial
4-(phenyl)-1,3-thiazol-2-amines2Antileishmanial

Anticancer Activity

In addition to its antimicrobial properties, thiazole derivatives have been explored for their anticancer potential. Studies have shown that certain thiazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with specific substitutions on the thiazole ring have shown promising results in inhibiting the growth of human lung adenocarcinoma cells .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineInhibition (%)
4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amineTBDTBD
Thiazole derivative XA549 (lung)31.9
Thiazole derivative YNIH/3T3 (mouse)56.9

Preliminary studies suggest that the biological activity of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine may involve interactions with specific macromolecular targets implicated in disease processes. Molecular docking studies indicate potential binding sites on bacterial enzymes and cancer-related proteins . However, further detailed interaction profiles are necessary to fully elucidate its mechanism of action.

Case Studies

Recent publications have highlighted various case studies involving thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole compounds showed significant bactericidal activity against both MSSA and MRSA strains within hours of treatment .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that some compounds exhibited enhanced activity against resistant strains compared to standard treatments .

Scientific Research Applications

Chemical Properties and Structure

The compound’s molecular formula is C₈H₁₄N₂S, with a molecular weight of 170.28 g/mol. The thiazole ring, which contains both sulfur and nitrogen atoms, contributes to its reactivity and biological interactions. The presence of the butan-2-yl group is significant as it may influence the compound's pharmacological profile and biological activity.

Pharmaceutical Development

1. Antimicrobial Activity
Research indicates that 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function .

2. Anticancer Properties
The compound has been evaluated for its anticancer activity through various mechanisms, including tubulin inhibition. In vitro studies have demonstrated that derivatives of thiazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, related thiazole compounds have shown significant antiproliferative effects in human cancer cell lines through disruption of microtubule dynamics .

3. Neuropharmacological Effects
Emerging research suggests potential neuropharmacological applications for 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine. Some thiazole derivatives have displayed anticonvulsant properties in animal models, indicating possible therapeutic benefits for seizure disorders . The specific interactions of this compound with neurotransmitter systems warrant further investigation.

Table 1: Summary of Biological Activities

Activity Findings References
AntimicrobialEffective against resistant strains; disrupts bacterial membranes.
AnticancerInhibits tubulin polymerization; induces cell cycle arrest in cancer cells.
AnticonvulsantPotential anticonvulsant effects demonstrated in animal models; requires further study.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The butan-2-yl group (electron-donating) increases lipophilicity (logP ~3.5 estimated), whereas nitro () or chloro () substituents reduce electron density, enhancing stability but lowering solubility .
  • Biological Activity : N-propargyl groups () improve pharmacokinetics via metabolic resistance, while fused rings () enhance target binding .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, refluxing 2-bromo-1-(butan-2-yl)propan-1-one with N-methylthiourea in ethanol under acidic conditions (e.g., acetic acid) yields the thiazole core. Optimization involves adjusting temperature (70–90°C), solvent polarity, and stoichiometric ratios to maximize yield . Purity is confirmed via TLC and recrystallization in ethanol.

Q. What spectroscopic techniques are essential for characterizing the structure of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies protons on the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and the N-methyl group (δ 2.8–3.2 ppm). 13^{13}C NMR confirms the thiazole carbons (δ 160–170 ppm for C2) and aliphatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) to verify the molecular formula.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and dihedral angles, confirming the thiazole ring’s planarity and substituent orientations .

Q. How can the solubility and stability of this compound be evaluated under experimental conditions?

  • Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH (2–12), temperatures (4–40°C), and light exposure. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine?

  • Methodological Answer : Side products like disubstituted thiazoles or oxidized intermediates are minimized by:

  • Using anhydrous solvents to prevent hydrolysis.
  • Adding antioxidants (e.g., BHT) to suppress oxidation.
  • Employing column chromatography (silica gel, ethyl acetate/hexane eluent) for purification . Contradictions in yield reports (e.g., 60–85%) may arise from varying reagent purity or moisture levels, necessitating strict anhydrous protocols .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions between the thiazole core and target proteins (e.g., kinases or bacterial enzymes). The butan-2-yl group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • QSAR Studies : Regression analysis correlates substituent electronic parameters (Hammett σ) with antibacterial IC50_{50} values. Meta-chloro or nitro substituents on analogous thiazoles show enhanced activity .

Q. What structural features of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine influence its pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculations : The butan-2-yl group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify oxidative metabolites. N-methylation slows hepatic clearance compared to primary amines .

Q. How should researchers resolve contradictions in crystallographic data between different studies?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., thiazole ring distortion) may arise from crystallization solvents or temperature. Cross-validate using:

  • Multiple Refinement Software : Compare SHELXL and Olex2 results.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) to explain packing differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine
Reactant of Route 2
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4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine

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